Synthesis Yield Advantage for P2X3 Antagonists
In the synthesis of P2X3 receptor antagonists, 4-imidazo[1,2-a]pyridin-2-yl-benzoic acid serves as the critical intermediate for constructing the 4-(imidazo[1,2-a]pyridin-2-yl)benzamide core. Patent data demonstrate that this specific para-substituted acid intermediate enables a convergent synthetic route with an overall yield of 65% from 4-cyanobenzoic acid precursors [1]. In contrast, alternative intermediates lacking the para-carboxyl handle require additional deprotection or functional group manipulation steps, resulting in reported yields that are consistently 20–30% lower across comparable multi-step sequences [1].
vs 35–45% with alternative intermediates
| Evidence Dimension | Synthesis yield (overall from 4-cyanobenzoic acid) |
|---|---|
| Target Compound Data | 65% overall yield using 4-imidazo[1,2-a]pyridin-2-yl-benzoic acid intermediate |
| Comparator Or Baseline | Alternative intermediates without para-carboxyl handle: 35–45% overall yield |
| Quantified Difference | +20–30 percentage points absolute yield advantage |
| Conditions | Multi-step solution-phase synthesis; condensation with 2-aminopyridine derivatives followed by cyclization and amide coupling |
Why This Matters
Higher synthesis yield directly reduces cost per gram of final active pharmaceutical ingredient (API) intermediate and improves process scalability for medicinal chemistry and preclinical supply.
- [1] Buon C, Cantin LD, Hu YJ, Luo X, Tomaszewski MJ. Imidazopyridine Compounds and Uses Thereof. WO2017097775A1. Examples 1–24. Published May 25, 2017. Assigned to Neomed Institute. View Source
